![molecular formula C9H18N2O B13209440 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol](/img/structure/B13209440.png)
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-{2-azabicyclo[211]hexan-5-yl}butan-2-ol is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The use of photochemical reactions and subsequent derivatization steps would be adapted for larger-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being explored for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures such as:
2-Azabicyclo[2.2.1]heptan-4-amine: A key structural motif found in synthetic compounds that are inhibitors of rho-associated protein kinase.
tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate: An amine-protected version used in various synthetic applications.
Uniqueness
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol is unique due to its specific bicyclic structure, which provides distinct steric and electronic properties. These properties enable the compound to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-amino-2-(2-azabicyclo[2.1.1]hexan-5-yl)butan-2-ol |
InChI |
InChI=1S/C9H18N2O/c1-9(12,2-3-10)8-6-4-7(8)11-5-6/h6-8,11-12H,2-5,10H2,1H3 |
InChI Key |
VKWZRDSRTDPLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1C2CC1NC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


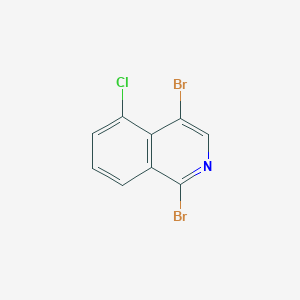
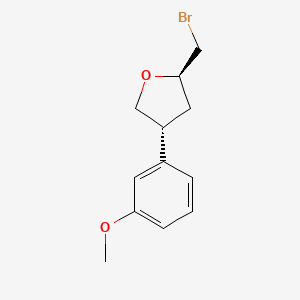
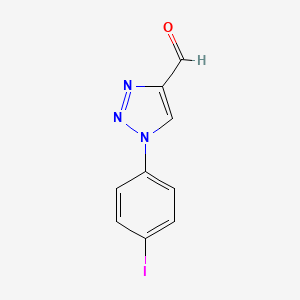
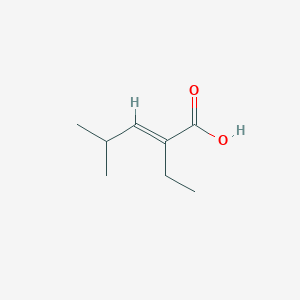
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13209386.png)
![4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13209396.png)
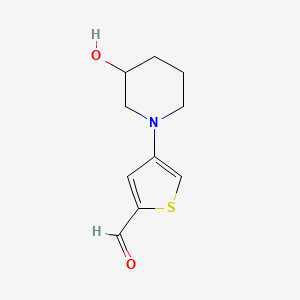
![6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane](/img/structure/B13209406.png)

![2-[Ethyl(methyl)amino]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13209430.png)
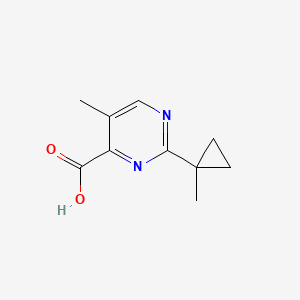
![[2-(Chloromethyl)butyl]cyclopentane](/img/structure/B13209443.png)

![5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B13209448.png)
